molecular formula C12H8FN3 B3360506 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-42-3

2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B3360506
CAS No.: 89075-42-3
M. Wt: 213.21 g/mol
InChI Key: XUJBCUZKFSAZJF-UHFFFAOYSA-N
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Description

Significance in Drug Discovery and Development

The versatility of the imidazo[4,5-c]pyridine scaffold is evidenced by the diverse biological activities exhibited by its derivatives. Researchers have successfully synthesized and evaluated numerous compounds based on this core, revealing potent activities across several therapeutic areas. nih.gov These include applications as antitumor, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov The ability of these compounds to modulate cellular pathways makes them attractive candidates for addressing various disease states. nih.gov

For instance, certain imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of Src family kinases (SFKs), which are implicated in the progression of cancers like glioblastoma multiforme. nih.gov The development of novel SFK inhibitors based on a modified imidazo[4,5-c]pyridin-2-one core highlights the scaffold's potential in oncology. nih.gov Furthermore, the scaffold has been explored for its antimicrobial properties, with some derivatives showing promising activity against various bacterial and fungal strains. nih.gov

Table 1: Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Therapeutic Area Biological Target/Activity Reference
Oncology Src family kinase (SFK) inhibitors nih.gov
Infectious Diseases Antimicrobial, Antiviral (BVDV) nih.govnih.gov
Neurology GABA-A receptor agonists nih.gov
Inflammation Anti-inflammatory agents nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJBCUZKFSAZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351535
Record name 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89075-42-3
Record name 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 4 Fluorophenyl 3h Imidazo 4,5 C Pyridine

Established Synthetic Routes to the 3H-Imidazo[4,5-c]pyridine Core

The formation of the 3H-imidazo[4,5-c]pyridine core typically involves the cyclization of a suitably substituted diaminopyridine precursor. One of the most common and established methods is the condensation of 3,4-diaminopyridine (B372788) with a carboxylic acid or its derivative. This approach, often referred to as the Phillips condensation, provides a direct route to 2-substituted imidazo[4,5-c]pyridines.

Another widely employed method involves the reaction of 3,4-diaminopyridine with aldehydes, followed by an oxidative cyclization step. Various oxidizing agents can be used for this purpose. A notable variation of this method involves the use of sodium bisulfite adducts of aldehydes, which can offer advantages in terms of handling and reactivity.

Reductive cyclization of 3-amino-4-nitropyridine (B85709) derivatives also serves as a viable pathway to the imidazo[4,5-c]pyridine core. This strategy involves the initial reaction of a 4-chloro-3-nitropyridine (B21940) with an amine, followed by reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization.

The following table summarizes some of the key established routes for the synthesis of the imidazo[4,5-c]pyridine core:

Starting MaterialReagent(s)Key TransformationRef.
3,4-DiaminopyridineCarboxylic Acid (or derivative)Phillips Condensation
3,4-DiaminopyridineAldehyde + Oxidizing AgentOxidative Cyclization
3,4-DiaminopyridineAldehyde-NaHSO₃ AdductCondensation/Cyclization
4-Chloro-3-nitropyridineAmine, then Reducing AgentReductive Cyclization

Strategies for Introducing the 4-Fluorophenyl Moiety at the 2-Position

The introduction of the 4-fluorophenyl group at the 2-position of the 3H-imidazo[4,5-c]pyridine ring is most commonly achieved by utilizing 4-fluorobenzaldehyde (B137897) or a related derivative as a key building block in the cyclization step.

One of the most direct methods involves the condensation of 3,4-diaminopyridine with 4-fluorobenzaldehyde. This reaction can be carried out under various conditions, often in the presence of an oxidizing agent to facilitate the final aromatization of the imidazole (B134444) ring. A common procedure involves reacting 3,4-diaminopyridine with the sodium bisulfite adduct of 4-fluorobenzaldehyde.

Alternatively, a one-pot synthesis can be employed starting from 2-chloro-3-nitropyridine (B167233). This involves a tandem reaction sequence where an amine is first introduced, followed by reduction of the nitro group and subsequent condensation with 4-fluorobenzaldehyde in the same reaction vessel. This approach offers the advantage of procedural simplicity and avoids the isolation of intermediates.

The choice of synthetic strategy can be influenced by factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Optimization of Synthetic Protocols and Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of imidazo[4,5-c]pyridines. Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

The development of one-pot tandem reactions represents another significant advancement in the optimization of these synthetic protocols. For instance, the rapid construction of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine in an environmentally benign water-isopropanol (H₂O-IPA) medium highlights a green approach. This tandem process involves a sequence of SNAr reaction, reduction, and condensation, all performed in the same reaction vessel, thereby reducing waste and improving atom economy.

The use of greener solvents, such as water and ethanol, is also being explored to replace more hazardous organic solvents traditionally used in these syntheses. These approaches not only reduce the environmental impact but can also simplify product purification.

The following table provides a comparison of conventional and optimized/green synthetic approaches:

ApproachTypical ConditionsAdvantagesRef.
Conventional Heating Reflux in organic solvents for several hoursEstablished and well-understood
Microwave-Assisted Microwave irradiation for minutesReduced reaction time, higher yields, cleaner reactions
One-Pot Tandem Reaction H₂O-IPA medium, sequential addition of reagentsProcedural simplicity, reduced waste, improved atom economy

Design and Synthesis of Derivatives and Analogs of 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine

The structural framework of this compound offers multiple sites for chemical modification, allowing for the design and synthesis of a wide range of derivatives and analogs with potentially enhanced biological activities.

Regioselective Functionalization and Derivatization

The nitrogen atoms of the imidazo[4,5-c]pyridine core are common targets for functionalization. Regioselective N-alkylation has been extensively studied to introduce various substituents. The outcome of these reactions can be influenced by the reaction conditions, including the choice of base and solvent. For instance, alkylation of 2-phenyl-3H-imidazo[4,5-c]pyridines can lead to the formation of different regioisomers, and the selectivity can be controlled to some extent.

Further functionalization can also be achieved on the pyridine (B92270) ring, although this often requires more elaborate synthetic strategies. The introduction of substituents on the 4-fluorophenyl ring is typically accomplished by starting with an appropriately substituted 4-fluorobenzaldehyde derivative.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) have proven to be a highly efficient strategy for generating structural diversity in the synthesis of heterocyclic compounds, including derivatives of imidazo[4,5-c]pyridine. MCRs allow for the formation of complex molecules in a single step from three or more starting materials, which is advantageous in terms of time and resource efficiency.

While specific examples of MCRs for the direct synthesis of this compound derivatives are not extensively reported, the principles of MCRs, such as the Ugi and Passerini reactions, can be conceptually applied to generate diverse libraries of related compounds. For instance, a multi-component reaction involving an aminopyridine, an aldehyde (such as 4-fluorobenzaldehyde), an isocyanide, and a carboxylic acid could potentially lead to a variety of substituted imidazo[4,5-c]pyridine derivatives. The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable three-component reaction used for the synthesis of imidazo[1,2-a]pyridines and could be adapted for related scaffolds.

The application of MCRs in this context holds significant promise for the rapid discovery of novel analogs of this compound with diverse substitution patterns and potentially improved pharmacological profiles.

2 4 Fluorophenyl 3h Imidazo 4,5 C Pyridine: Current Research and Future Directions

Current Research Landscape and Gaps

Research into closely related structures offers valuable insights into the potential of this compound. For example, studies on various 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have demonstrated their potential as antimicrobial agents. nih.gov However, a study on antiviral imidazo[4,5-c]pyridines noted a decrease in activity against Bovine Viral Diarrhea Virus (BVDV) when a fluorine atom was present on the phenyl ring at the 2-position, suggesting that the biological effects of fluorination can be target-specific. nih.gov

The synthesis of the isomeric compound, 3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine, has been reported, indicating that synthetic routes to such fluorinated imidazopyridines are feasible. acs.org Furthermore, research on 2-(4-fluorophenyl)-1H-benzo[d]imidazole as a positive allosteric modulator of the GABA-A receptor is noteworthy. nih.gov The benzimidazole (B57391) core is considered a bioisostere of the imidazopyridine scaffold, and the promising results for this analog suggest that this compound could also exhibit interesting neurological activity. nih.gov

A significant gap exists in the dedicated study of this compound. There is a lack of published data on its synthesis, characterization, and, most importantly, its biological activity profile across various therapeutic targets. The promising activities of its analogs underscore the need for a thorough investigation of this specific compound to fully understand its therapeutic potential. Future research should focus on developing efficient synthetic pathways, followed by comprehensive screening against a panel of biological targets, including kinases, microbial pathogens, and CNS receptors.

Table 3: Research on Analogs of this compound

Analog/Isomer Investigated Activity Key Findings Reference
2-(substituted-phenyl)imidazo[4,5-c]pyridines Antimicrobial Some derivatives show promising antimicrobial activity. nih.gov
Imidazo[4,5-c]pyridin-2-one derivatives Src family kinase inhibition Identified as potential inhibitors for glioblastoma. nih.gov
2-phenyl-imidazo[4,5-c]pyridine with fluorine on phenyl Antiviral (BVDV) Fluorine substitution led to decreased activity. nih.gov
3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine Synthesis Feasible synthetic routes have been established. acs.org
2-(4-fluorophenyl)-1H-benzo[d]imidazole GABA-A Receptor Modulation Showed potential as a positive allosteric modulator. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Pharmacophores and Structural Motifs of 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine

The fundamental structure of this compound comprises three key components: the imidazo[4,5-c]pyridine core, the 2-substituted 4-fluorophenyl ring, and the hydrogen atom at the N3 position of the imidazole (B134444) ring. Each of these plays a crucial role in the molecule's interaction with its biological targets.

The imidazo[4,5-c]pyridine ring system is a bioisostere of purine, which allows it to interact with a wide range of biological targets, including kinases and other ATP-binding proteins. The nitrogen atoms within this fused ring system can act as hydrogen bond acceptors and donors, forming critical interactions within the binding pockets of target proteins. The specific arrangement of these nitrogen atoms in the imidazo[4,5-c]pyridine isomer is a key determinant of binding affinity and selectivity.

The 4-fluorophenyl moiety at the 2-position of the imidazo[4,5-c]pyridine core is another critical pharmacophoric element. The phenyl ring itself can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target's binding site. The fluorine atom at the para-position is a significant feature. Due to its high electronegativity and small size, fluorine can modulate the electronic properties of the phenyl ring and can also form hydrogen bonds or other electrostatic interactions, thereby influencing binding affinity and selectivity. In some cases, the presence of a fluorine atom at the 2-position of the phenyl ring has been observed to decrease antiviral activity in a series of imidazo[4,5-c]pyridines, highlighting the sensitivity of activity to the substituent's position. nih.gov

The imidazole NH group provides a crucial hydrogen bond donor capability, which is often essential for anchoring the ligand within the active site of a protein.

Based on studies of related imidazopyridine derivatives, a general pharmacophore model for this class of compounds can be proposed:

Pharmacophoric FeatureDescriptionPotential Interactions
Aromatic Ring The 4-fluorophenyl group.Hydrophobic interactions, π-π stacking.
Hydrogen Bond Acceptor Nitrogen atoms of the pyridine (B92270) and imidazole rings.Hydrogen bonding with amino acid residues (e.g., backbone amides).
Hydrogen Bond Donor The NH group of the imidazole ring.Hydrogen bonding with amino acid residues (e.g., carbonyl oxygens).
Halogen Atom The fluorine atom on the phenyl ring.Can act as a weak hydrogen bond acceptor, modulate electronic properties.

Impact of Substitutions on the Imidazo[4,5-c]pyridine Ring System and 4-Fluorophenyl Moiety on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds.

Substitutions on the Imidazo[4,5-c]pyridine Ring System:

Alterations to the core heterocyclic system have a profound impact on biological activity. For instance, in a series of imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase inhibitors, substitutions at the N1 and N3 positions of the imidazolone (B8795221) ring were explored. nih.gov It was found that an aliphatic ring substituent, such as a cyclopentyl group, at the R1 position was generally more favorable for inhibitory activity than aromatic rings or short-chain alkanes. nih.gov This suggests that the size and conformation of the substituent at this position are critical for optimal interaction with the target kinase.

Furthermore, the position of nitrogen atoms within the pyridine ring can significantly influence the biological activity of tetracyclic imidazo[4,5-b]pyridine derivatives, with some regioisomers showing enhanced antiproliferative activity. irb.hr While this is a different isomer, it highlights the importance of the nitrogen arrangement in the pyridine ring for biological activity.

Substitutions on the 4-Fluorophenyl Moiety:

Modifications to the 2-phenyl ring, including the position and nature of substituents, are crucial for tuning the potency and selectivity of these compounds. In a study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, various substitutions on the 2-phenyl ring were investigated for their cytotoxic and anti-inflammatory activities. mdpi.com

In a different series of imidazo[4,5-c]pyridines, the introduction of an N-hydroxycarboximidamide group on the phenyl ring resulted in high cytotoxic activity against a human breast adenocarcinoma cell line. nih.gov Conversely, substitution of the nitrogen atom of this group with an alkyl chain led to a significant reduction in activity. nih.gov This indicates that specific functional groups capable of forming key interactions can dramatically influence biological outcomes.

For a series of tetrahydroimidazo[4,5-c]pyridine-based inhibitors, substitutions on a benzoyl moiety were explored. nih.gov While electron-withdrawing fluorine substitutions in the para-position led to decreased activity, a meta-positioned fluorine was tolerated. nih.gov Interestingly, chlorine substitution in the meta-position slightly improved inhibitory activity, and a 3,5-dichloro substitution resulted in an inhibitor with acceptable potency. nih.gov These findings underscore the nuanced effects of both the type and position of halogen substituents on the phenyl ring.

The following table summarizes the general impact of substitutions on related imidazo[4,5-c]pyridine scaffolds:

Position of SubstitutionType of SubstituentGeneral Impact on Biological Activity
Imidazo[4,5-c]pyridine Core (N1/N3) Aliphatic rings (e.g., cyclopentyl)Often enhances kinase inhibitory activity compared to aromatic or small alkyl groups. nih.gov
4-Fluorophenyl Moiety (meta-position) ChlorineCan be tolerated or slightly improve activity. nih.gov
4-Fluorophenyl Moiety (para-position) FluorineCan sometimes lead to a decrease in activity. nih.govnih.gov
4-Fluorophenyl Moiety N-hydroxycarboximidamideCan significantly enhance cytotoxic activity. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD have been instrumental in the discovery and optimization of imidazo[4,5-c]pyridine derivatives.

Structure-Based Drug Design (SBDD):

SBDD relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. rroij.com This approach has been successfully applied to the design of inhibitors for various targets, including kinases. For instance, in the development of novel Src family kinase inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold, molecular docking studies were employed to predict the binding modes of the designed compounds within the ATP binding site of the kinases. nih.gov These computational studies help in understanding the key interactions between the ligand and the protein, thereby guiding the design of new analogs with improved affinity and selectivity.

The general process for SBDD of this compound analogs would involve:

Target Identification and Structure Determination: Obtaining the 3D structure of the target protein.

Binding Site Analysis: Identifying key amino acid residues and potential interaction points within the binding pocket.

In Silico Docking: Virtually screening and docking this compound and its derivatives into the binding site.

SAR-Guided Optimization: Modifying the lead compound based on the predicted binding mode to enhance interactions and synthesizing the new compounds for biological evaluation.

Ligand-Based Drug Design (LBDD):

In the absence of a high-resolution structure of the biological target, LBDD methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

A pharmacophore model for this compound analogs can be developed by aligning a set of active compounds and identifying the common chemical features that are essential for their biological activity. This model can then be used as a 3D query to screen virtual compound libraries to identify new potential hits.

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By identifying the physicochemical properties that are most influential on activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The successful application of both SBDD and LBDD has been demonstrated in the broader class of imidazopyridines for various therapeutic targets. nih.govrsc.org These rational design strategies continue to be pivotal in the development of next-generation inhibitors based on the this compound scaffold.

Molecular Mechanisms of Action of 2 4 Fluorophenyl 3h Imidazo 4,5 C Pyridine

Identification of Primary Molecular Targets

Preclinical investigations into compounds structurally similar to 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine suggest that its primary molecular targets are likely to be specific enzymes, particularly protein kinases. The imidazo[4,5-c]pyridine scaffold is recognized as a versatile platform for the development of kinase inhibitors.

Derivatives of the closely related imidazo[4,5-b]pyridine have demonstrated potent inhibitory activity against several kinases critical in cancer progression. These include c-Met , a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion, and Aurora kinases (A and B), which are essential for mitotic progression. Furthermore, some imidazo[4,5-b]pyridine derivatives have been identified as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, a significant finding for the treatment of acute myeloid leukemia where FLT3 mutations are common.

Another key target for related imidazopyridine compounds is the Src family of kinases (SFKs) . A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as SFK inhibitors, indicating that the core structure is amenable to targeting this family of non-receptor tyrosine kinases involved in various signaling pathways that regulate cell growth, differentiation, and survival. nih.gov

Beyond the realm of kinases, research on bioisosteres such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which mimic the stereoelectronic properties of the imidazo[1,2-a]pyridine (B132010) scaffold, has pointed towards the GABA-A receptor as a potential target. nih.gov Specifically, these compounds have been shown to act as positive allosteric modulators at the α1/γ2 interface of the α1β2γ2 GABA-A receptor subtype. nih.gov

Table 1: Potential Molecular Targets of Imidazo[4,5-c]pyridine Derivatives and Related Compounds

Target ClassSpecific TargetCompound ClassPotential Effect
Kinases c-MetImidazo[4,5-b]pyridinesInhibition of tumor growth and metastasis
Aurora Kinases (A, B)Imidazo[4,5-b]pyridinesCell cycle arrest and apoptosis
FLT3Imidazo[4,5-b]pyridinesInhibition of leukemic cell proliferation
Src Family Kinases (SFKs)Imidazo[4,5-c]pyridin-2-onesModulation of cell growth and survival pathways
Receptors GABA-A Receptor2-(4-fluorophenyl)-1H-benzo[d]imidazolesPositive allosteric modulation

Downstream Signaling Pathway Modulation

The interaction of this compound and its analogs with their primary molecular targets is expected to trigger a cascade of downstream signaling events. The modulation of these pathways is central to their therapeutic potential.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. While direct evidence for this compound is not available, the established role of imidazopyridine derivatives as kinase inhibitors suggests a high probability of interaction with this pathway. For instance, inhibition of kinases like FLT3, which can activate the STAT pathway, would lead to its downstream modulation.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. There is currently no direct published research linking this compound to the Nrf2 pathway. However, given the broad biological activities of imidazopyridines, an indirect influence on cellular redox status and subsequent Nrf2 activation or inhibition cannot be ruled out and warrants further investigation.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory responses, cell survival, and proliferation. The kinase inhibitory profile of related imidazopyridine compounds suggests a potential for indirect modulation of the NF-κB pathway. Many kinases targeted by these compounds are upstream activators of NF-κB signaling.

p53 Pathway: The p53 tumor suppressor pathway is fundamental in preventing cancer formation. There is no direct evidence to suggest that this compound directly interacts with p53. However, by inducing cellular stress through the inhibition of critical survival kinases, it is plausible that the compound could indirectly lead to the activation of the p53 pathway, triggering cell cycle arrest or apoptosis in cancer cells.

Interrogation of Off-Target Effects (Mechanistic Perspective)

The off-target effects of a compound are crucial for understanding its complete pharmacological profile and potential for adverse effects. For kinase inhibitors like those based on the imidazo[4,5-c]pyridine scaffold, off-target activity often involves binding to other kinases due to the conserved nature of the ATP-binding pocket.

A study on a dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core revealed off-target inhibition of other kinases such as JAK2, RET, and PDGFRB. This highlights the potential for multi-kinase inhibitory activity, which can be either beneficial, leading to a broader anti-cancer effect, or detrimental, causing unwanted side effects. The precise off-target profile of this compound would require comprehensive screening against a panel of kinases and other potential biological targets.

Resistance Mechanisms in Preclinical Models

The development of resistance is a significant challenge in cancer therapy. For kinase inhibitors, resistance can emerge through several mechanisms, including mutations in the target kinase that prevent drug binding, or the activation of alternative signaling pathways that bypass the inhibited target.

In the context of imidazo[4,5-b]pyridine derivatives targeting FLT3, resistance can arise from secondary mutations in the FLT3 gene. Another well-documented mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell. Notably, a study on novel imidazo[4,5-b]pyridine derivatives demonstrated their ability to reverse multidrug resistance by modulating the activity of the ABCB1 efflux pump. This suggests that compounds based on the imidazopyridine scaffold may have the potential to overcome certain forms of drug resistance.

Computational Chemistry and in Silico Approaches for 2 4 Fluorophenyl 3h Imidazo 4,5 C Pyridine

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 3H-imidazo[4,5-c]pyridine, might interact with a protein target at the atomic level.

Studies on derivatives of the 3H-imidazo[4,5-c]pyridine scaffold have utilized molecular docking to explore their potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, a series of novel imidazo[4,5-c]pyridine-based inhibitors were designed and evaluated against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Molecular docking studies were performed to elucidate the binding mechanism of these compounds within the CDK2 active site. nih.gov The most potent compound in this series, designated 5b, demonstrated excellent CDK2 inhibitory activity with an IC50 value of 21 nM. nih.gov The docking analysis revealed that key interactions between the compound and the kinase are responsible for its high affinity and inhibitory potential. nih.gov Such studies are critical for predicting ligand-protein interactions and guiding the rational design of more potent and selective inhibitors based on the 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine framework.

Similarly, docking studies on related imidazole (B134444) derivatives, such as 2-(4-fluorophenyl) imidazol-5-ones, have been conducted to assess their binding affinity against targets like Polo-like kinase 1 (Plk1), another important protein in cancer. nih.govd-nb.info These analyses showed that the derivatives could bind tightly to the receptor, with binding affinities superior to that of the established drug Doxorubicin, suggesting they could be excellent inhibitors. nih.govd-nb.info

The primary interactions predicted by these docking studies often include:

Hydrogen Bonds: Formation of hydrogen bonds with key amino acid residues in the active site.

Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Aromatic ring interactions, such as those involving the phenyl or pyridine (B92270) rings, with aromatic residues like phenylalanine, tyrosine, or histidine.

Target ProteinCompound SeriesKey Findings
CDK2 3H-imidazo[4,5-c]pyridine derivativesPotent inhibition (IC50 = 21 nM for compound 5b); docking revealed key binding interactions. nih.gov
Plk1 2-(4-fluorophenyl) imidazol-5-one derivativesHigher binding affinities (-8.8 to -9.1 kcal/mol) compared to Doxorubicin (-8.0 kcal/mol). nih.govd-nb.info
GABA-A Receptor 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivativesBinding pose stabilized by aromatic interactions with Phe100, His102, Tyr160, and Tyr210. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is used to assess the stability of the docked complex and to gain deeper insights into the binding mechanism.

For the 3H-imidazo[4,5-c]pyridine scaffold, MD simulations can validate the stability of the binding poses predicted by docking. In studies of CDK2 inhibitors, MD simulations were used to confirm that the most potent compound, 5b, formed a stable complex with the enzyme. nih.gov The simulation helps to understand the conformational changes that may occur upon ligand binding and to identify key residues that are critical for maintaining the stability of the interaction.

In a study on structural analogs of a related pyridine compound targeting a kinase in Candida albicans, 200-nanosecond MD simulations were performed. nih.govfrontiersin.org The results, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, suggested that the selected molecules could maintain stable interactions with the target protein over time. nih.govfrontiersin.org Such simulations are invaluable for confirming that a potential drug candidate remains securely bound within the target's active site, which is a prerequisite for sustained therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are used to predict the activity of new, unsynthesized compounds.

QSAR studies have been performed on various series of compounds containing the imidazo[4,5-c]pyridine core or related structures. For example, a 3D-QSAR study was conducted on a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives to understand the structural requirements for inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in anti-angiogenic cancer therapy. nih.gov The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov The resulting CoMFA model was statistically significant and robust, providing insights that could assist in the design of new compounds with enhanced VEGFR-2 inhibitory activity. nih.gov

In another study on 2-(4-fluorophenyl) imidazol-5-one derivatives as anti-breast cancer agents, a QSAR model was developed that showed a good correlation between the structural features and the anti-proliferative activities of the compounds. nih.gov The model was then used to design new derivatives with potentially higher efficacy. nih.gov

Compound SeriesTarget/ActivityQSAR Model TypeKey Statistical Parameter
Tetrahydro-3H-imidazo[4,5-c]pyridine derivativesVEGFR-2 Inhibition3D-QSAR (CoMFA)q² = 0.635, r² = 0.930 nih.gov
2-(4-fluorophenyl) imidazol-5-one derivativesAnti-proliferative (MCF-7)2D-QSARR² = 0.6981, Q² = 0.5460 nih.gov
3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine derivativesAngiotensin II (AT1) Receptor Antagonism2D-QSAR, k-NNr² = 0.8940 (2D), q² = 0.7637 (k-NN) researchgate.net

In Silico ADMET Prediction for Preclinical Properties

Before a compound can become a drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail in later preclinical or clinical stages due to poor pharmacokinetics or toxicity.

For derivatives of 2-(4-fluorophenyl) imidazol-5-ones, pharmacokinetic analysis was performed in silico. nih.govd-nb.info The analysis revealed that the newly designed structures passed the Lipinski rule of five, a widely used guideline to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. nih.govd-nb.info This suggests that these compounds have a good potential for oral bioavailability and could proceed to further preclinical tests. nih.gov

Similarly, in silico ADMET prediction studies for other heterocyclic compounds have been used to validate their potential for oral bioavailability. nih.gov These predictions are based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. Online servers and specialized software are commonly used to compute these properties and predict potential liabilities, such as inhibition of cytochrome P450 enzymes or potential for toxicity. nih.gov

Virtual Screening for Analog Discovery and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It can be used to discover new analogs of a known active compound or to find entirely new chemical scaffolds.

This approach has been successfully applied to scaffolds related to this compound. In one study, a library of 589 chemical structures similar to a known kinase inhibitor was virtually screened against the yeast casein kinase Yck2 from Candida albicans. nih.govfrontiersin.org This high-throughput virtual screening (HTVS) identified four compounds with high binding energies, ranging from -10.8 to -11.2 kcal/mol, highlighting them as promising candidates for development as new antifungal agents. nih.govfrontiersin.org

In another example, a collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov By probing five proprietary pharmaceutical company libraries, the hit chemotype was rapidly expanded, leading to the identification of analogs with improved antiparasitic activity and selectivity. nih.gov This demonstrates the power of virtual screening for both analog discovery and the rapid optimization of a lead series, accelerating the hit-to-lead process. nih.gov

Advanced Analytical Methodologies for Research on 2 4 Fluorophenyl 3h Imidazo 4,5 C Pyridine

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives (e.g., NMR, IR)

Spectroscopic methods are indispensable for the unambiguous structural determination of 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine, its synthetic derivatives, and metabolites. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, provides detailed information about the molecular structure.

¹H and ¹³C NMR: These techniques are fundamental for identifying the carbon-hydrogen framework of the molecule. For instance, in related imidazo[1,2-a]pyridine (B132010) structures, aromatic protons typically appear in the δ 6.86–8.47 ppm range in ¹H NMR spectra. nih.gov The carbon signals in ¹³C NMR for similar fused heterocyclic systems can be found between δ 111 and 166 ppm, with carbonyl or C=N carbons appearing further downfield. nih.govacs.org Specific chemical shifts are highly sensitive to the electronic environment, allowing for precise mapping of substituent effects.

2D NMR Techniques: For complex derivatives or metabolites where structural ambiguity exists, 2D NMR is employed. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. nih.gov HMBC helps in identifying long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of different parts of a molecule, such as linking an alkyl chain to a specific nitrogen atom in the imidazopyridine core. nih.gov NOESY provides through-space correlations between protons, which was instrumental in confirming the N-regioisomeric structures of various newly synthesized imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives. nih.gov

NMR-based Metabolomics: This approach is a powerful tool for studying the metabolic impact of a compound on biological systems. In a study on novel tetracyclic imidazo[4,5-b]pyridine derivatives, NMR-based metabolomics revealed significant changes in the metabolism of essential amino acids and glycerophospholipids in cancer cells after exposure to the compounds. nih.gov This provides valuable insights into the mechanism of action and potential cellular targets. nih.gov

Table 1: Illustrative NMR and IR Data for Imidazopyridine and Related Heterocyclic Scaffolds

TechniqueStructural FeatureTypical Signal Range/ValueReference
¹H NMRAromatic Protons (Imidazo[1,2-a]pyridine)δ 6.86–8.47 ppm nih.gov
¹³C NMRAromatic Carbons (Imidazo[1,2-a]pyridine)δ 111.89–165.96 ppm nih.gov
IRCyano Group (C≡N)2203−2220 cm⁻¹ and 2182−2195 cm⁻¹ acs.org
2D NMRRegioisomer ConfirmationHMBC, NOESY nih.gov

Chromatographic Methods for Purity Assessment and Quantification in Biological Matrices (e.g., LC/MS, TLC)

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and complex biological components, as well as for its quantification.

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying small molecules in biological matrices like plasma, serum, and urine. bioanalysis-zone.commdpi.com This technique offers high selectivity, sensitivity, and reproducibility. bioanalysis-zone.com

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a validated method for evaluating the purity of related heterocyclic compounds. nih.gov The method's validation typically includes assessing selectivity, precision, accuracy, and linearity to ensure reliable results. nih.gov

Quantification in Biological Matrices: When analyzing samples from preclinical studies, LC-MS/MS is employed to measure the concentration of the parent compound and its metabolites. bioanalysis-zone.com The process involves developing a robust method that accounts for potential "matrix effects," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy. nih.gov To overcome this, strategies such as appropriate sample preparation (e.g., QuEChERS), the use of stable isotope-labeled internal standards, and matrix-matched calibration curves are implemented. nih.goveurl-pesticides.eu The high sensitivity of modern triple quadrupole mass spectrometers allows for detection down to very low concentrations. bioanalysis-zone.comeurl-pesticides.eu

Thin-Layer Chromatography (TLC): TLC is a versatile, cost-effective, and rapid technique used for several purposes in the research of novel compounds.

Reaction Monitoring: TLC is frequently used to monitor the progress of a chemical synthesis, allowing researchers to quickly determine when a reaction is complete. mdpi.com

Purity Evaluation: It serves as a simple method for the initial assessment of product purity. nih.gov In the analysis of a pyrrolo[3,4-c]pyridine derivative, TLC was used to effectively separate the main compound from five of its decomposition products using a mobile phase consisting of butanol, acetic acid, and water on silica (B1680970) gel plates. nih.gov TLC is also a standard method included in pharmacopoeia monographs for identifying and limiting impurities in active pharmaceutical ingredients. dergipark.org.tr

Table 2: Overview of Chromatographic Methods for Analysis of Imidazopyridine-related Compounds

MethodApplicationKey ParametersReference
LC-MS/MSQuantification in biological matricesStationary Phase: C18 column; Mobile Phase: Acetonitrile/Buffer gradient; Detection: Triple Quadrupole MS (MRM mode) bioanalysis-zone.comeurl-pesticides.eu
RP-HPLCPurity determinationStationary Phase: Octadecyl column; Detection: UV detector nih.gov
TLCPurity assessment, reaction monitoringStationary Phase: Silica gel 60 F254; Mobile Phase: Butanol-acetic acid-water mixture nih.govdergipark.org.tr

Mass Spectrometry Applications in Metabolomics and Proteomics (Research Context)

Mass spectrometry (MS) is a cornerstone of 'omics' research, providing the sensitivity and specificity needed to analyze the complex mixture of molecules in a biological system. scispace.com Its application in metabolomics and proteomics can shed light on the biological activity of this compound.

Metabolomics Applications: Metabolomics is the large-scale study of small molecules (metabolites) and provides a direct functional readout of the physiological state of a biological system. mdpi.com

Metabolite Identification: MS is used to identify the products of biotransformation. For example, studies on a structurally similar 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative led to the identification of a hydroxylated metabolite (M1), demonstrating the common metabolic pathways for such scaffolds. nih.gov

Mechanism of Action: MS-based metabolomics can help elucidate a compound's mechanism of action. By comparing the metabolic profiles of cells or organisms before and after treatment, researchers can identify perturbed metabolic pathways. nih.gov This approach has been successfully applied to imidazo[4,5-b]pyridine derivatives, linking their antiproliferative activity to changes in amino acid and lipid metabolism. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has also been used to investigate the specific interactions of imidazo[4,5-b]pyridine cores with biologically relevant metal ions like Cu(II) and Zn(II), which is crucial for understanding their potential role in modulating metalloenzymes. mdpi.com

Proteomics Applications: Proteomics involves the large-scale analysis of proteins, their structures, functions, and interactions. nih.gov It is a powerful tool for identifying drug targets and understanding off-target effects. nih.gov

Target Identification: In a research context, derivatives of this compound could be used in chemical proteomics approaches to identify their direct protein binding partners. By immobilizing the compound on a resin or using clickable photoaffinity probes, researchers can "pull down" interacting proteins from cell lysates, which are then identified using MS techniques like MALDI-MS/MS. mdpi.com

Global Proteome Profiling: Quantitative proteomics can be used to assess how treatment with the compound affects the expression levels of thousands of proteins within a cell or tissue. This can reveal downstream effects and pathway modulation, providing a broader understanding of the compound's biological impact and helping to identify potential biomarkers of its activity. nih.govmdpi.com

Table 3: Mass Spectrometry Applications in 'Omics' Research for Imidazopyridine Scaffolds

FieldMS TechniqueResearch ApplicationReference
MetabolomicsLC-MS, GC-MSIdentification of biotransformation products (e.g., hydroxylated metabolites). scispace.comnih.gov
MetabolomicsESI-MSStudying interactions with biological metal ions (e.g., Zn(II), Cu(II)). mdpi.com
ProteomicsMALDI-MS/MSIdentification of proteins after affinity pull-down (Target ID). mdpi.com
ProteomicsLC-MS/MSQuantitative analysis of global protein expression changes upon treatment. nih.gov

Challenges and Future Research Directions

Strategies for Further Potency and Selectivity Optimization

While the 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine core is a validated pharmacophore, achieving superior potency and selectivity against specific biological targets requires systematic optimization. Future strategies will likely focus on detailed structure-activity relationship (SAR) studies.

Modification of the Phenyl Ring: The 4-fluoro substituent is a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity. However, its impact can be target-dependent. For instance, in a series of imidazo[4,5-c]pyridines tested against the Bovine Viral Diarrhea Virus (BVDV), the presence of a fluorine atom on the 2-position phenyl ring led to a decrease in activity. nih.gov A key research direction is to explore a range of substituents at the ortho, meta, and para positions of the phenyl ring. Introducing electron-donating or electron-withdrawing groups, hydrogen-bond donors/acceptors, or bulky alkyl groups could modulate the electronic properties and steric profile of the molecule to improve target engagement.

Substitution on the Imidazo[4,5-c]pyridine Core: The imidazopyridine core itself offers multiple sites for modification. Research on related imidazo[4,5-b]pyridine-based kinase inhibitors has shown that substitutions on the pyridine (B92270) ring can dramatically influence potency and selectivity. nih.gov For this compound, derivatization at the N-1, N-3, or available carbon positions of the pyridine ring could be explored. For example, alkylation or acylation of the ring nitrogens can alter solubility and cell permeability, as well as introduce new interaction points with the target protein.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a classic strategy to fine-tune activity and discover novel intellectual property. For example, replacing the phenyl ring with thiophene (B33073) has been successfully used in developing imidazo[1,2-a]pyridine-based FLT3 inhibitors. nih.gov Similarly, the imidazo[4,5-c]pyridine core could be compared with or replaced by bioisosteres like 1H-benzo[d]imidazoles to improve properties such as metabolic stability. nih.gov

Addressing Preclinical Pharmacokinetic Challenges

A promising biological profile in vitro is often hampered by poor pharmacokinetic (PK) properties, such as low oral bioavailability, rapid metabolism, or poor tissue distribution. Addressing these challenges early is crucial for the successful development of this compound.

Solubility and Permeability: Optimizing the aqueous solubility and membrane permeability of the compound is essential for achieving adequate oral absorption. These properties are governed by factors such as molecular weight, lipophilicity (LogP), and polar surface area. A systematic analysis of these physicochemical properties for a library of analogs will be necessary. Formulation strategies, such as the use of amorphous solid dispersions or salt forms, can also be employed to enhance solubility and dissolution rates.

Pharmacokinetic Profiling: Early in vivo PK studies in animal models (e.g., mice or rats) will be essential to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. These studies provide the critical link between in vitro data and in vivo efficacy, guiding further molecular design to achieve the desired drug exposure levels. researchgate.net

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The imidazo[4,5-c]pyridine scaffold is pleiotropic, with derivatives showing a remarkable diversity of biological activities. This suggests that this compound could be a valuable starting point for developing drugs for various diseases. Future research should focus on screening the compound and its analogs against a broad range of targets informed by the activities of related structures.

Oncology: Imidazopyridine derivatives have shown significant potential as anticancer agents. nih.gov They have been investigated as inhibitors of key cancer-related enzymes such as poly(ADP-ribose) polymerase (PARP), Aurora kinases, FLT3, and Akt. nih.govnih.govresearchgate.net Given this precedent, this compound should be evaluated for its activity against these and other validated cancer targets.

Infectious Diseases: Various imidazopyridine derivatives have demonstrated antimicrobial and antiviral properties. nih.govnih.gov For instance, certain analogs are active against Trypanosoma brucei (the causative agent of African trypanosomiasis) and Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. nih.gov The compound could also be explored as an inhibitor of bacterial targets, such as glutaminyl cyclases in pathogens like Porphyromonas gingivalis, which is implicated in periodontitis. nih.gov

Central Nervous System (CNS) Disorders: The structural similarity of imidazopyridines to purines suggests potential activity against CNS targets. The related imidazo[1,2-a]pyridine (B132010) scaffold is found in clinically used drugs like Zolpidem, which modulates GABAA receptors. nih.gov Furthermore, derivatives of the related imidazo[4,5-b]pyridine class have been identified as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins for the potential treatment of neuropathic pain. acs.org

Compound Class Biological Target/Activity Potential Therapeutic Indication
Imidazo[4,5-c]pyridinesPARP Inhibition nih.govBreast Cancer
Imidazo[4,5-c]pyridinesAntiviral (BVDV) nih.govViral Infections
Imidazo[4,5-b]pyridinesFLT3/Aurora Kinase Inhibition nih.govAcute Myeloid Leukemia
Imidazo[4,5-b]pyridinesBET Inhibition acs.orgNeuropathic Pain
Tetrahydroimidazo[4,5-c]pyridinesGlutaminyl Cyclase Inhibition nih.govPeriodontitis
Imidazo[4,5-b]pyridinesAkt Inhibition researchgate.netCancer
Imidazo[4,5-c]pyridinesAntimicrobial nih.govBacterial Infections

Development of More Predictive Animal Models for Efficacy Testing

Translating preclinical efficacy into clinical success remains a major challenge in drug development. A key future direction is the use and development of more sophisticated and predictive animal models to test the in vivo efficacy of this compound. The choice of model must be tailored to the specific therapeutic indication being pursued.

Oncology Models: For cancer indications, traditional subcutaneous xenograft models using human tumor cell lines (e.g., MV4-11 for AML) are a starting point. nih.gov However, future research should move towards more predictive models such as orthotopic xenografts (where tumor cells are implanted in the relevant organ), patient-derived xenografts (PDXs), or humanized mouse models that incorporate a human immune system.

Neuropathic Pain Models: If explored for neuropathic pain, models like the spared nerve injury (SNI) model in mice, which mimics chronic nerve damage, would be appropriate for evaluating the compound's ability to alleviate mechanical hypersensitivity. acs.org

Infectious Disease Models: For antimicrobial or antiviral indications, relevant infection models in animals are crucial. These models allow for the assessment of a compound's ability to reduce pathogen load and improve disease outcomes, providing a more holistic view of efficacy than in vitro assays alone.

Integration of Multi-Omics Data in Preclinical Research

To accelerate the development of this compound, modern "omics" technologies should be integrated into preclinical research. This approach can provide a deeper understanding of the drug's mechanism of action, identify biomarkers, and uncover potential liabilities.

Target Identification and Validation: Chemoproteomics can be used to identify the direct protein targets of the compound in an unbiased manner, potentially revealing novel mechanisms of action or off-target effects.

Mechanism of Action: Transcriptomics (RNA-seq) and proteomics can be used to analyze how treatment with the compound alters gene expression and protein levels in cells, providing a global view of the downstream cellular pathways it modulates.

Biomarker Discovery: Analyzing genomic or proteomic data from sensitive versus resistant cell lines or patient samples can help identify predictive biomarkers. These biomarkers could be used in future clinical trials to select patients most likely to respond to the drug.

Toxicity Prediction: Metabolomics can be used to study how the compound affects cellular metabolism, potentially identifying early signs of toxicity or off-target metabolic liabilities.

Novel Synthetic Routes for Diverse Analogs

The ability to rapidly and efficiently synthesize a diverse library of analogs is fundamental to any drug discovery program. While established methods exist for creating the imidazo[4,5-c]pyridine core, future research should focus on developing more innovative and versatile synthetic strategies.

Established Methods: A common route involves the oxidative cyclization of a substituted 3,4-diaminopyridine (B372788) with an appropriate aryl aldehyde (e.g., 4-fluorobenzaldehyde). nih.govnih.gov This method is robust but may have limitations in terms of substrate scope and functional group tolerance.

Modern Synthetic Approaches: Future work could explore more modern synthetic methodologies to improve efficiency and access to novel chemical space. This includes:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, making it ideal for the large-scale production of a lead compound.

Novel Catalytic Systems: The development of new palladium-catalyzed cross-coupling reactions or C-H activation strategies could provide more direct and efficient routes to functionalize the imidazopyridine core at various positions. nih.gov

Synthetic Strategy Description Key Advantage
Oxidative Cyclization nih.govnih.govReaction of a diaminopyridine with an aldehyde.Straightforward access to the core structure.
Microwave-Assisted Synthesis researchgate.netUse of microwave irradiation to accelerate the reaction.Reduced reaction times and often higher yields.
Palladium-Catalyzed Cross-Coupling nih.govUse of a palladium catalyst to form new C-C or C-N bonds.High functional group tolerance and versatility.
Pictet–Spengler Reaction nih.govUsed for synthesizing related tetrahydro-imidazopyridine cores.Access to reduced, more flexible scaffolds.

By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new medicines to address unmet medical needs.

Conclusion: Advancing Research on 2 4 Fluorophenyl 3h Imidazo 4,5 C Pyridine

Summary of Key Preclinical and Mechanistic Discoveries

Preclinical research on the imidazo[4,5-c]pyridine scaffold has revealed a range of biological activities, although specific mechanistic details for the 2-(4-fluorophenyl) derivative remain to be fully elucidated. The structural resemblance of the imidazopyridine core to purines allows these compounds to interact with various biological macromolecules, suggesting a wide array of potential therapeutic targets. nih.gov

Studies on related 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have demonstrated notable antimicrobial and antifungal properties. For instance, certain analogues have shown promising activity against various bacterial and fungal strains. nih.gov The introduction of different substituents on the phenyl ring has been shown to modulate this activity, indicating a structure-activity relationship that is crucial for optimizing the therapeutic potential of this compound class.

It is noteworthy that in a study on the antiviral activity of a series of imidazo[4,5-c]pyridines against the Bovine Viral Diarrhea Virus (BVDV), a decrease in activity was observed with the presence of a fluorine atom on the phenyl ring at the 2-position. mdpi.com This finding highlights the subtle yet significant impact of specific substitutions on the biological profile of these molecules.

The broader class of imidazopyridines has been investigated for a variety of other therapeutic areas, including as kinase inhibitors. For example, derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have been identified as potent dual inhibitors of FLT3 and Aurora kinases, with a preclinical candidate identified for the treatment of acute myeloid leukemia. nih.gov Furthermore, imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as Src family kinase inhibitors for potential application in glioblastoma treatment. nih.gov While these findings are not directly on 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine, they underscore the potential of the core scaffold to be developed into targeted therapies.

Table 1: Antimicrobial Activity of Selected 2-(substituted-phenyl)imidazo[4,5-c]pyridine Derivatives

Compound IDR-group on Phenyl RingTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
2g 4-ChloroStaphylococcus aureus4-8 nih.gov
2h 4-NitroStaphylococcus aureus4-8 nih.gov
4a 2-ChloroEscherichia coli4-8 nih.gov
4b 4-ChloroEscherichia coli4-8 nih.gov

This table presents data for closely related compounds to illustrate the antimicrobial potential of the 2-phenyl-imidazo[4,5-c]pyridine scaffold.

Contributions to the Broader Field of Medicinal Chemistry and Heterocyclic Compound Research

The study of this compound and its analogues contributes significantly to the broader fields of medicinal chemistry and heterocyclic compound research. The imidazo[4,5-c]pyridine scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents. nih.gov Its structural characteristics make it a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets. researchgate.net

Research into the synthesis of these compounds has led to the development of efficient synthetic methodologies, including microwave-assisted protocols, which are crucial for generating libraries of derivatives for biological screening. researchgate.net The exploration of structure-activity relationships within this class of compounds provides valuable insights for rational drug design. For example, understanding how different substituents on the phenyl ring and the imidazopyridine core affect biological activity allows medicinal chemists to fine-tune the properties of these molecules to enhance potency and selectivity while minimizing potential off-target effects. mdpi.com

The investigation of imidazo[4,5-c]pyridines also enriches the chemical space available for targeting various diseases. The diverse biological activities reported for this scaffold, including antimicrobial, antiviral, and anticancer effects, highlight its importance as a source of novel lead compounds for drug development. mdpi.commdpi.comresearchgate.net

Outlook for Continued Academic Investigation of the Compound Class

The future of academic research on this compound and the broader class of imidazo[4,5-c]pyridines appears promising. Further investigations are warranted to fully elucidate the specific mechanisms of action of these compounds and to identify their precise molecular targets. Advanced computational methods, such as molecular docking and dynamics simulations, can be employed to predict binding modes and guide the design of more potent and selective analogues. nih.gov

A key area for future research will be the comprehensive evaluation of the preclinical efficacy and safety profiles of lead compounds from this class. This will involve in vivo studies in relevant animal models to assess their therapeutic potential for various diseases. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their translation into clinical candidates.

The exploration of novel synthetic routes to access a wider diversity of imidazo[4,5-c]pyridine derivatives will continue to be a focus of academic research. This will enable the systematic investigation of structure-activity relationships and the development of compounds with improved drug-like properties. The continued interdisciplinary collaboration between synthetic chemists, medicinal chemists, and biologists will be crucial for unlocking the full therapeutic potential of this important class of heterocyclic compounds.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine, and how can reaction conditions be systematically optimized?

Methodological Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving condensation of 4-fluorobenzaldehyde, ammonium acetate, and heterocyclic precursors under reflux conditions. Evidence from analogous imidazo[4,5-b]pyridine derivatives suggests using acetic acid or ethanol as solvents, with yields optimized by controlling temperature (80–100°C) and stoichiometric ratios . Systematic optimization can employ Design of Experiments (DoE) principles, such as factorial designs or response surface methodology, to evaluate critical parameters (e.g., catalyst loading, solvent polarity, and reaction time) . For example, a central composite design could reduce the number of trials while identifying interactions between variables like pH and temperature .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the imidazo-pyridine core and fluorophenyl group. Coupling constants (e.g., 3JHF^3J_{H-F}) help verify para-substitution on the phenyl ring .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns.
  • X-ray Crystallography: Single-crystal X-ray diffraction (as in ) resolves bond lengths (mean C–C: 0.002 Å) and dihedral angles, confirming planar geometry and intermolecular interactions (e.g., π-π stacking) .

Basic: What safety protocols should be followed during synthesis and handling of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory for volatile reagents .
  • Waste Disposal: Segregate halogenated waste (due to the fluorophenyl group) and neutralize acidic byproducts before disposal .
  • Emergency Response: For spills, adsorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced: How can computational chemistry predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

  • Reaction Path Search: Apply density functional theory (DFT) to model transition states and activation energies for reactions like electrophilic substitution. Tools like Gaussian or ORCA can simulate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
  • Machine Learning (ML): Train ML models on datasets of analogous imidazo-pyridines to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Analytical Cross-Validation: Combine NMR, HPLC-MS, and IR to detect impurities or tautomeric forms. For example, variable-temperature NMR can identify dynamic processes (e.g., proton exchange) that obscure signals .
  • Batch Comparison via PCA: Use principal component analysis (PCA) on FTIR or Raman spectra to cluster batches and identify outlier conditions (e.g., incomplete purification) .

Advanced: What is the role of the 4-fluorophenyl substituent in modulating biological activity, and how does it compare to other halogenated analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare the compound’s bioactivity (e.g., kinase inhibition) with chloro-, bromo-, or methyl-substituted analogs (see ). Fluorine’s electronegativity enhances metabolic stability and membrane permeability .
  • Computational Docking: Use AutoDock Vina to simulate binding poses in target proteins (e.g., kinases), highlighting hydrophobic interactions between the fluorophenyl group and active-site residues .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically assessed?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life .
  • Solid-State Stability: Use powder X-ray diffraction (PXRD) to detect polymorphic transitions under stress conditions .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine

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